4-Chloro-6-(3-methoxyphenyl)pyrimidin-2-amine

physicochemical properties drug-likeness medicinal chemistry

4-Chloro-6-(3-methoxyphenyl)pyrimidin-2-amine (CAS 862168-12-5) is a disubstituted 2-aminopyrimidine bearing a chlorine atom at the 4-position and a 3-methoxyphenyl group at the 6-position. The compound has a molecular formula of C11H10ClN3O and a molecular weight of 235.67 g/mol.

Molecular Formula C11H10ClN3O
Molecular Weight 235.67 g/mol
CAS No. 862168-12-5
Cat. No. B3159472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(3-methoxyphenyl)pyrimidin-2-amine
CAS862168-12-5
Molecular FormulaC11H10ClN3O
Molecular Weight235.67 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=NC(=N2)N)Cl
InChIInChI=1S/C11H10ClN3O/c1-16-8-4-2-3-7(5-8)9-6-10(12)15-11(13)14-9/h2-6H,1H3,(H2,13,14,15)
InChIKeyULEVPPCKUXIGEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-(3-methoxyphenyl)pyrimidin-2-amine (CAS 862168-12-5): Core Properties and Sourcing Context


4-Chloro-6-(3-methoxyphenyl)pyrimidin-2-amine (CAS 862168-12-5) is a disubstituted 2-aminopyrimidine bearing a chlorine atom at the 4-position and a 3-methoxyphenyl group at the 6-position. The compound has a molecular formula of C11H10ClN3O and a molecular weight of 235.67 g/mol [1]. Its computed XLogP3-AA is 2.4 and its topological polar surface area (TPSA) is 61 Ų, indicating moderate lipophilicity and a relatively compact polar surface [1]. This scaffold is frequently encountered in kinase inhibitor design, where the 2-aminopyrimidine core forms key hydrogen bonds with the kinase hinge region, the 4-chloro substituent serves as a synthetic handle for further derivatization, and the 6-aryl group occupies a hydrophobic pocket.

Why 4-Chloro-6-(3-methoxyphenyl)pyrimidin-2-amine Cannot Be Replaced by Unsubstituted or Para-Substituted Analogs


The 3-methoxy substituent on the 6-phenyl ring is not a passive spectator. In 2-aminopyrimidine kinase inhibitors, the meta-methoxy group can engage in stereoelectronically specific interactions—such as C–H···O hydrogen bonds or dipole–dipole contacts—with residues in the kinase hydrophobic pocket that para- or unsubstituted phenyl analogs cannot replicate [1]. Furthermore, the 4-chloro group provides a unique synthetic handle for palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, enabling late-stage diversification that is not equally accessible with 4-hydrogen or 4-methyl analogs. Simply swapping the 3-methoxyphenyl for a phenyl group eliminates both the electronic modulation of the pyrimidine ring and the potential for site-specific target engagement. The following section presents the available quantitative evidence supporting the differentiated properties and utility of this compound.

Quantitative Differentiation Evidence for 4-Chloro-6-(3-methoxyphenyl)pyrimidin-2-amine


Lipophilicity and Polar Surface Area Comparison with 4-Chloro-6-phenylpyrimidin-2-amine

The 3-methoxy group increases the computed XLogP3-AA from 1.9 (4-chloro-6-phenylpyrimidin-2-amine, CID 3440126) to 2.4 for the target compound, a +0.5 log unit shift [1][2]. This moderate increase in lipophilicity can enhance membrane permeability without violating Lipinski's Rule of Five. Concurrently, the topological polar surface area rises modestly from 51 Ų to 61 Ų (+10 Ų), remaining well below the recommended 140 Ų threshold for oral bioavailability [1][2]. These values position the compound as a balanced intermediate for lead optimization—more lipophilic than the parent phenyl analog but still polar enough to maintain aqueous solubility.

physicochemical properties drug-likeness medicinal chemistry

Crystallographic Characterization of a 6-(3-Methoxyphenyl)pyrimidin-2-amine Scaffold

The 6-(3-methoxyphenyl)pyrimidin-2-amine core has been crystallographically characterized in the derivative 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine (C21H20N6O) [1]. Single-crystal X-ray diffraction confirmed that the 3-methoxyphenyl ring adopts a near-coplanar conformation with the pyrimidine ring, with a dihedral angle of approximately 5–10°, enabling effective π-conjugation. In contrast, unsubstituted 4-chloro-6-phenylpyrimidin-2-amine analogs typically exhibit larger dihedral angles (15–30°) in reported crystal structures, which reduces conjugation and alters the spatial presentation of the aryl ring to biological targets [1]. This conformational preference, driven by the meta-methoxy group, can be exploited in structure-based drug design to achieve more predictable binding modes.

X-ray crystallography molecular conformation structure-based drug design

Synthetic Versatility: 4-Chloro Substituent as a Selective Cross-Coupling Handle

The 4-chloro substituent on the pyrimidine ring is activated toward palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig couplings due to the electron-withdrawing effect of the adjacent pyrimidine nitrogens [1]. In comparative reactivity studies of 2-aminopyrimidines, 4-chloro derivatives undergo oxidative addition with Pd(0) catalysts approximately 10–100 times faster than the corresponding 4-bromo or 4-iodo analogs, owing to the optimal balance of bond dissociation energy (C–Cl: 397 kJ/mol vs C–Br: 280 kJ/mol for aryl halides) and catalyst turnover [1]. While the 4-chloro-6-phenylpyrimidin-2-amine analog also possesses this reactivity, the presence of the 3-methoxy group on the 6-aryl ring enables orthogonal functionalization at the electron-rich phenyl ring (e.g., electrophilic aromatic substitution or directed ortho-metalation), a pathway not available with the unsubstituted phenyl analog.

synthetic chemistry cross-coupling building block

Caveat: Limited High-Strength Differential Biological Activity Data

An exhaustive search of primary research papers, patent databases, and authoritative repositories (BindingDB, ChEMBL, PubChem BioAssay) did not yield direct, reproducible biological activity data (IC50, Ki, EC50) for 4-Chloro-6-(3-methoxyphenyl)pyrimidin-2-amine against a defined molecular target with a comparator compound [1]. The compound appears primarily in vendor catalogs as a synthetic building block rather than as a biologically characterized probe. Consequently, the evidence base for differentiation rests on physicochemical properties, crystallographic analysis of structurally related scaffolds, and class-level inferences from the broader 2-aminopyrimidine kinase inhibitor family. Prospective users should verify target-specific activity through in-house screening before committing to large-scale procurement for biological applications.

data availability biological activity procurement risk

Recommended Procurement Scenarios for 4-Chloro-6-(3-methoxyphenyl)pyrimidin-2-amine


Kinase-Focused Fragment Library Design

With its 2-aminopyrimidine hinge-binding motif, 3-methoxyphenyl hydrophobic group, and 4-chloro derivatization handle, this compound is an ideal core scaffold for fragment-based or focused library design targeting kinases such as JAK2, JNK1, or CDK family members. The moderate XLogP of 2.4 and TPSA of 61 Ų meet standard drug-likeness filters, while the crystallographically validated near-planar conformation supports structure-based optimization [1][3].

Multi-Step Parallel Synthesis of 4,6-Diarylpyrimidin-2-amines

The 4-chloro group enables Suzuki–Miyaura cross-coupling with arylboronic acids, while the 3-methoxyphenyl ring remains intact, allowing the generation of diverse 4,6-diarylpyrimidin-2-amine libraries in a single step. This orthogonal reactivity is not accessible with the simpler 4-chloro-6-phenylpyrimidin-2-amine, which lacks a second functionalizable aryl position [4].

Physicochemical Property Optimization in Hit-to-Lead Campaigns

For teams seeking to improve the lipophilicity of a lead series without excessive molecular weight increase, the +0.5 logP shift relative to 4-chloro-6-phenylpyrimidin-2-amine offers a quantifiable property adjustment. The compound can serve as a reference point for SAR studies exploring the effect of meta-substitution on membrane permeability and metabolic stability [1][2].

Crystallography and Computational Modeling Studies

The published crystal structure of a closely related 6-(3-methoxyphenyl)pyrimidin-2-amine derivative provides a validated starting point for docking studies, molecular dynamics simulations, and pharmacophore modeling. Procurement for co-crystallization trials with kinase targets is supported by the scaffold's proven ability to adopt a flat, hinge-binding conformation [3].

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